![molecular formula C22H24N2O4S B7688209 N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide](/img/structure/B7688209.png)
N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as FPS-ZM1, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications. FPS-ZM1 is a selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections and inflammation.
作用機序
N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide selectively inhibits the TLR4 signaling pathway by binding to the MD-2 protein, which is a co-receptor for TLR4. This binding prevents the activation of TLR4 by its ligands, such as lipopolysaccharide (LPS), and subsequently reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Inhibition of the TLR4 signaling pathway by N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve organ function in animal models of sepsis, acute lung injury, and inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in human monocytes stimulated with LPS.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a selective inhibitor of the TLR4 signaling pathway, which makes it a valuable tool for studying the role of TLR4 in various diseases. However, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in in vitro and in vivo experiments. In addition, the high cost of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide can limit its use in some research labs.
将来の方向性
Future research on N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. In addition, the development of more stable and soluble analogs of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide could improve its effectiveness in in vitro and in vivo experiments. Finally, the use of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in combination with other drugs or therapies could enhance its therapeutic potential.
合成法
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, starting with the reaction of 2-furancarboxaldehyde with 3-(4-aminophenyl)propanoic acid to form the furan-2-ylmethyl-3-(4-aminophenyl)propanoic acid intermediate. This intermediate is then reacted with N-phenethylsulfonamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and inflammatory bowel disease. In preclinical studies, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve survival in animal models of sepsis and acute lung injury. In addition, N-(furan-2-ylmethyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce inflammation and improve intestinal barrier function in a mouse model of inflammatory bowel disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c25-22(23-17-20-7-4-16-28-20)13-10-19-8-11-21(12-9-19)29(26,27)24-15-14-18-5-2-1-3-6-18/h1-9,11-12,16,24H,10,13-15,17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRBXNOUPDCKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。